2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol
CAS No.:
Cat. No.: VC15764411
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-[[(1-methylpyrazol-4-yl)amino]methyl]phenol |
| Standard InChI | InChI=1S/C11H13N3O/c1-14-8-10(7-13-14)12-6-9-4-2-3-5-11(9)15/h2-5,7-8,12,15H,6H2,1H3 |
| Standard InChI Key | CHCDROABWWTQIA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)NCC2=CC=CC=C2O |
Introduction
Synthesis
The synthesis of 2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol typically involves multi-step organic reactions. A general approach includes:
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Formation of the Pyrazole Ring:
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Pyrazoles are synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
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Attachment of the Aminomethyl Group:
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A Mannich-type reaction can introduce the aminomethyl group, using formaldehyde and an amine in the presence of the phenol.
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Final Assembly:
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The phenolic group is introduced or preserved during the reaction sequence, ensuring its stability under reaction conditions.
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Reaction conditions such as pH, temperature, and choice of catalysts play critical roles in optimizing yield and purity.
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Solubility | Likely soluble in polar solvents (e.g., ethanol, DMSO). |
| Melting Point | Specific data unavailable; dependent on synthesis purity. |
| Stability | Sensitive to oxidation due to the phenolic group. |
| Spectroscopic Data | Expected to show characteristic peaks: |
| - IR: O-H stretch (~3200–3600 cm⁻¹), N-H stretch (~3300 cm⁻¹). | |
| - NMR: Signals for aromatic protons, methyl group (singlet), and hydroxyl proton (broad singlet). |
Biological Activity
Pyrazole-containing compounds are known for their diverse biological activities, including:
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Antioxidant Properties:
The phenolic group can act as a radical scavenger, contributing to antioxidant activity. -
Potential Anticancer Activity:
Pyrazole derivatives have shown cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways . -
Anti-inflammatory Effects:
The aminomethyl linkage may enhance interactions with enzymes or receptors involved in inflammation.
Further studies are required to evaluate the specific bioactivity of this compound.
Applications
The compound has potential applications in:
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Pharmaceuticals:
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As a lead molecule for drug development targeting oxidative stress-related diseases or cancers.
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Material Science:
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As a ligand in coordination chemistry due to its donor atoms (N and O).
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Synthetic Chemistry:
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As an intermediate for more complex heterocyclic compounds.
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Research Findings on Related Compounds
Studies on structurally similar pyrazole derivatives have demonstrated:
These findings suggest promising avenues for exploring the therapeutic potential of this compound.
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